molecular formula C7H9NNaO4 B146157 sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate CAS No. 139122-78-4

sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate

Cat. No.: B146157
CAS No.: 139122-78-4
M. Wt: 194.14 g/mol
InChI Key: QUDSEKWSAJLLOW-UHFFFAOYSA-N
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Description

sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate is a chemical compound with a unique structure that includes a piperidine ring substituted with methoxycarbonyl and dioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate typically involves the reaction of piperidine derivatives with methoxycarbonylating agents under controlled conditions. One common method involves the use of sodium methoxide as a base to facilitate the reaction. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

139122-78-4

Molecular Formula

C7H9NNaO4

Molecular Weight

194.14 g/mol

IUPAC Name

sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate

InChI

InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h5H,2-3H2,1H3,(H,8,10);

InChI Key

QUDSEKWSAJLLOW-UHFFFAOYSA-N

SMILES

COC(=O)C1C(=O)CC[N-]C1=O.[Na+]

Canonical SMILES

COC(=O)C1C(=O)CCNC1=O.[Na]

Pictograms

Irritant

Origin of Product

United States

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